Product packaging for 3-Nitrocinnamaldehyde(Cat. No.:CAS No. 1504-76-3)

3-Nitrocinnamaldehyde

Cat. No.: B8762220
CAS No.: 1504-76-3
M. Wt: 177.16 g/mol
InChI Key: JKTVNBZTQKQRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrocinnamaldehyde (C9H7NO3) is a nitrated aromatic aldehyde derivative of cinnamaldehyde. It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research . As a derivative of cinnamaldehyde, a compound with documented broad-spectrum antimicrobial, antifungal, and anticancer properties , this compound provides a functionalized scaffold for developing novel bioactive molecules. The nitro group ortho to the propenal chain on the benzene ring makes it a valuable intermediate for synthesizing more complex chemical structures . While specific studies on the meta-isomer are less common than its ortho and para analogues, which are used to synthesize indole derivatives and urease inhibitors , its core structure shares the reactive aldehyde and unsaturated double bond that are pivotal in biological activity . Researchers utilize this compound For Research Use Only to explore new pharmacologically active compounds, polymer precursors, and other fine chemicals. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B8762220 3-Nitrocinnamaldehyde CAS No. 1504-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1504-76-3

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-(3-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-7H

InChI Key

JKTVNBZTQKQRSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Nitrocinnamaldehyde and Its Precursors

Classic Condensation Approaches

The Claisen-Schmidt condensation stands as a cornerstone for forming the carbon-carbon backbone of cinnamaldehyde (B126680) derivatives. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

Claisen-Schmidt Condensation Protocols

The most direct synthesis of 3-nitrocinnamaldehyde via condensation involves the reaction of 3-nitrobenzaldehyde (B41214) with acetaldehyde (B116499). prepchem.com This method is a specific application of the Claisen-Schmidt condensation, a reliable and well-documented protocol for forming α,β-unsaturated aldehydes and ketones. numberanalytics.com The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the final product, this compound.

A general representation of this reaction is the condensation of a substituted benzaldehyde (B42025) with a ketone, such as acetone (B3395972), in the presence of a base like sodium hydroxide (B78521) (NaOH). numberanalytics.com This highlights the versatility of the Claisen-Schmidt condensation in creating a variety of chalcones and related compounds. researchgate.net

Optimization of Reaction Conditions for Aldehyde Condensations

The efficiency and yield of Claisen-Schmidt condensations are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

Base Selection: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly employed to facilitate the reaction. numberanalytics.com Studies have shown that solid NaOH can be a highly effective catalyst, particularly in solvent-free conditions. nih.govnih.gov The use of organic bases such as piperidine (B6355638) has also been reported. numberanalytics.com

Solvent Effects: The choice of solvent can influence reaction rates and selectivity. While alcohols like ethanol (B145695) and methanol (B129727) are common solvents, solvent-free conditions have been shown to provide excellent yields, often with reduced reaction times. numberanalytics.comnih.govnih.gov

Temperature and Reaction Time: Reaction temperatures can vary, with some protocols operating at room temperature while others require heating. researchgate.net Microwave irradiation has emerged as a technique to significantly shorten reaction times and improve yields for Claisen-Schmidt condensations. numberanalytics.comd-nb.info For instance, the reaction of 4-nitrobenzaldehyde (B150856) with cyclohexanone (B45756) proceeds in high yield under microwave conditions. numberanalytics.com

Reactant Stoichiometry: The molar ratio of the reactants is another critical factor. In the synthesis of mono- or bis-benzylideneacetone, the stoichiometry of acetone and benzaldehyde can be adjusted to favor the desired product. nih.gov An excess of the enolizable carbonyl compound is often used to prevent self-condensation of the aldehyde. d-nb.info

Table 1: Optimization of Claisen-Schmidt Condensation for Benzaldehyde and Acetophenone This table is interactive. Click on the headers to sort.

Catalyst (mol%)Temperature (°C)SolventYield (%)Reference
NaOH (20)Room TempNone98 nih.govnih.gov
KOH-Methanol75 numberanalytics.com
Piperidine-Dichloromethane90 numberanalytics.com
Nano-structured MgO150None98 researchgate.net
Data synthesized from multiple sources.

Nitration Pathways of Cinnamaldehyde Isomers

An alternative and widely used approach to synthesize nitrocinnamaldehyde isomers is the direct nitration of cinnamaldehyde. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

Regioselective Nitration Techniques

The primary challenge in the nitration of cinnamaldehyde is controlling the position of the incoming nitro group (regioselectivity). The cinnamaldehyde side chain is a deactivating group, which would typically direct electrophilic substitution to the meta position. However, the outcome can be influenced by the specific nitrating agent and reaction conditions.

A common method for the nitration of cinnamaldehyde involves using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com This method can lead to a mixture of isomers. To achieve better regioselectivity, various techniques have been developed.

For the synthesis of o-nitrocinnamaldehyde, a frequently employed method involves dissolving cinnamaldehyde in acetic anhydride (B1165640) and acetic acid, followed by the slow addition of concentrated nitric acid at low temperatures (0–5 °C). smolecule.comorgsyn.orgwikipedia.org This procedure has been reported to yield predominantly the ortho isomer. orgsyn.org Another approach is the direct nitration of cinnamaldehyde with potassium nitrate (B79036) in sulfuric acid, which can produce both o- and p-nitrocinnamaldehyde. orgsyn.orgorgsyn.org

The synthesis of 3-nitrobenzaldehyde, a precursor for this compound via condensation, has been studied through the nitration of benzaldehyde using a mixture of nitric and sulfuric acids. gosniiokht.ru

Mechanistic Aspects of Electrophilic Aromatic Nitration

The mechanism of electrophilic aromatic nitration is a well-studied area of organic chemistry. nih.gov The reaction typically proceeds through the following key steps:

Formation of the Electrophile: In a mixture of concentrated nitric and sulfuric acids, nitric acid is protonated by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. masterorganicchemistry.com This step leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. nih.gov In this intermediate, the aromaticity of the ring is temporarily disrupted. nih.gov

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring and yields the nitro-substituted product. masterorganicchemistry.com

The directing effect of the substituent already present on the benzene ring determines the regiochemical outcome of the nitration. For cinnamaldehyde, the vinyl aldehyde group (-CH=CH-CHO) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. stackexchange.com Theoretical considerations suggest that this deactivation should favor the formation of the meta-substituted product, as the positive charge of the arenium ion intermediate is destabilized to a lesser extent at this position. stackexchange.com However, experimental results often show the formation of significant amounts of ortho and para isomers, suggesting a more complex interplay of electronic and steric factors. stackexchange.com

Advanced Synthetic Routes

Beyond the classic approaches, research has explored more advanced and alternative synthetic pathways to this compound and its derivatives.

One such method involves the Morita-Baylis-Hillman (MBH) reaction. For instance, (E)-3-nitrocinnamaldehydes have been prepared from the MBH adduct of nitroalkenes. researchgate.net These intermediates can then be converted into functionalized amides under the catalysis of N-heterocyclic carbenes (NHCs). researchgate.net

Another innovative approach is the use of bifunctional catalysts for one-pot tandem reactions. For example, a palladium-based metal-organic framework (Pd@UiO-66) has been used to catalyze the Claisen-Schmidt condensation of 2-nitrobenzaldehyde (B1664092) and acetophenone, followed by a reductive intramolecular cyclization to produce tetrahydroquinolines. iastate.edu While not directly yielding this compound, this demonstrates the potential of advanced catalytic systems for multi-step syntheses starting from related precursors.

Photoenzymatic systems have also been developed for the synthesis of heterocyclic compounds from nitro-substituted cinnamaldehydes. For example, a system composed of a nitroreductase and a photocatalyst can efficiently catalyze the chemoselective reduction of o-nitrophenyl-substituted carbonyl substrates. d-nb.info

Morita-Baylis-Hillman Adducts as Synthetic Intermediates

The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that yields densely functionalized molecules. researchgate.netdcu.ie It typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophilic tertiary amine or phosphine. dcu.iebeilstein-journals.org The resulting products, known as MBH adducts, are versatile building blocks in organic synthesis, containing multiple functional groups amenable to various transformations. dcu.ie

In the context of this compound, MBH adducts of nitroalkenes serve as crucial synthetic intermediates. researchgate.netrsc.org Research has demonstrated that (E)-3-nitrocinnamaldehydes can be prepared from the Morita-Baylis-Hillman adducts of nitroalkenes. researchgate.net This approach provides a novel scaffold that can be utilized for the synthesis of a diverse range of molecules. researchgate.net The MBH reaction itself is valued for its ability to create complex structures under mild conditions, and its application to nitroalkenes has expanded its synthetic utility. researchgate.netrsc.org

The general mechanism of the MBH reaction involves three key steps:

Michael addition of the nucleophilic catalyst to the activated alkene.

Aldol-type addition of the resulting zwitterionic enolate to the aldehyde.

Proton transfer and elimination of the catalyst to yield the final adduct. princeton.edu

The versatility of MBH adducts derived from cinnamaldehyde derivatives is further highlighted by their use in various annulation reactions. For instance, phosphine-catalyzed reactions of cinnamaldehyde-derived MBH carbonates with other reagents have been developed to produce complex heterocyclic structures like hexahydrochromenones and spirocyclopentenes. acs.orgrsc.org While these specific examples may not start with this compound itself, they illustrate the broad synthetic potential of the cinnamaldehyde scaffold once converted into an MBH adduct.

A notable application involves a one-pot synthesis method where alcohols are first oxidized to aldehydes and then subjected to an MBH reaction without isolation of the aldehyde intermediate. organic-chemistry.org This strategy enhances efficiency and is applicable to a variety of alcohols, showcasing a streamlined route to MBH adducts. organic-chemistry.org

Table 1: Examples of Morita-Baylis-Hillman Reactions

Reactant 1 Reactant 2 Catalyst Product Type Reference
Nitroalkene Adduct - - (E)-3-Nitrocinnamaldehyde researchgate.net
Cinnamaldehyde 1,3-Dicarbonyl compounds Phosphine Hexahydrochromenone rsc.org
Alcohol (various) Acrylonitrile / Methyl acrylate Silica gel-DABCO / Chloramine-T MBH Adduct organic-chemistry.org
4-Acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl Various Aldehydes DABCO / Quinuclidine MBH Adduct with Nitroxyl Moiety beilstein-journals.org

Multicomponent Reaction Approaches for this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.nettaylorfrancis.com These reactions are distinguished by their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity, making them valuable tools in modern organic and medicinal chemistry. researchgate.netrsc.org

The this compound scaffold has been effectively utilized in MCRs to construct complex molecular architectures. A prominent example is an N-heterocyclic carbene (NHC)-catalyzed three-component coupling reaction. In this process, (E)-3-nitrocinnamaldehyde is reacted with a phenacyl bromide and an amine in the presence of an NHC catalyst. researchgate.net This reaction proceeds via a homoenolate d³ nucleophile and results in the formation of functionalized 3-nitro amides in high yields (81-95%). researchgate.net The resulting amides can be further transformed into other valuable heterocyclic structures, such as 3-nitropyridin-2-ones, demonstrating the synthetic utility of this MCR approach. researchgate.net

Another significant multicomponent strategy involves a metal-free, one-pot cascade annulation for synthesizing polyfunctional biaryl-2-carbaldehydes. rsc.orgresearchgate.net In this reaction, cinnamaldehydes, including p-nitrocinnamaldehyde, are reacted with a dienaminodioate and allyl amine. rsc.org The process is mediated by trifluoroacetic acid and proceeds at room temperature through a Diels-Alder pathway. rsc.orgresearchgate.net This method offers a complementary route to traditional metal-catalyzed cross-coupling reactions for preparing biaryls and generates a biaryl-2-carbaldehyde structure that serves as a versatile starting material for further diversification. rsc.org

The use of cinnamaldehydes as C-building blocks in the synthesis of pyridines and related dihydropyridines through domino multicomponent reactions is also well-established. researchgate.net These reactions leverage the two electrophilic centers present in α,β-unsaturated aldehydes for the construction of N-heterocyclic compounds. researchgate.net

Table 2: Examples of Multicomponent Reactions Involving Cinnamaldehyde Scaffolds

Reaction Type Key Reactants Catalyst/Mediator Product Type Yield Reference
Three-component Coupling This compound, Phenacyl bromide, Amine N-Heterocyclic Carbene Functionalized 3-Nitro Amide 81-95% researchgate.net
Cascade Annulation p-Nitrocinnamaldehyde, Dienaminodioate, Allyl amine Trifluoroacetic Acid Polyfunctional Biaryl-2-carbaldehyde Not specified rsc.org
Domino 3-Component Reaction Aromatic amine, α,β-Unsaturated aldehyde, Ethyl acetoacetate Cerium(IV) ammonium (B1175870) nitrate 1,4-Dihydropyridine Not specified researchgate.net

Compound Index

Chemical Reactivity and Mechanistic Investigations of 3 Nitrocinnamaldehyde

Electrophilic and Nucleophilic Transformations

3-Nitrocinnamaldehyde possesses two primary sites for electrophilic and nucleophilic transformations: the aldehyde group and the nitro group. These functional groups exhibit distinct reactivities, allowing for a range of chemical modifications.

The aldehyde functional group in this compound is a key center for reactivity, readily undergoing nucleophilic additions and condensation reactions. The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. libretexts.orglibretexts.org

Condensation Reactions:

Knoevenagel Condensation: this compound can react with active methylene (B1212753) compounds in a Knoevenagel condensation. wikipedia.org This reaction involves a nucleophilic addition to the aldehyde followed by a dehydration step. wikipedia.orgorganic-chemistry.org Typically catalyzed by a weak base like an amine, it leads to the formation of a new carbon-carbon double bond. wikipedia.org For example, the reaction with compounds like malonic acid or its derivatives under Doebner modification conditions (using pyridine (B92270) as a base and solvent) would extend the conjugated system. organic-chemistry.org

Henry Reaction (Nitroaldol Reaction): As an aldehyde, this compound is a suitable electrophile for the Henry reaction. It reacts with a nitroalkane in the presence of a base to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a classic carbon-carbon bond-forming method. wikipedia.org The initial addition product can subsequently undergo dehydration to yield a nitroalkene. organic-chemistry.orgsynarchive.com All steps of the Henry reaction are reversible. wikipedia.org

Addition Reactions:

The aldehyde group undergoes addition reactions where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Addition of Alcohols: In the presence of an acid catalyst, alcohols can add to the aldehyde group to form hemiacetals. Further reaction with another alcohol molecule yields a stable acetal. libretexts.org

Addition of Amines: Primary amines add to the aldehyde to form carbinolamines, which then dehydrate to form imines (Schiff bases). Secondary amines react to form enamines. libretexts.org

The reactivity of the aldehyde in this compound is influenced by the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Examples of Condensation Reactions Involving Aldehydes
Reaction TypeReactantTypical CatalystProduct Class
Knoevenagel CondensationActive Methylene Compound (e.g., Diethyl malonate)Weakly basic amine (e.g., Piperidine)α,β-unsaturated product
Henry ReactionNitroalkane (e.g., Nitromethane)Baseβ-nitro alcohol
Aldol (B89426) CondensationEnolate of an aldehyde/ketoneBase or Acidβ-hydroxy aldehyde/ketone

The aromatic nitro group of this compound is readily reduced to an amino group (–NH2), a transformation of significant synthetic utility. masterorganicchemistry.com This conversion fundamentally alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com

The reduction is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted mechanism involves the initial reduction of the nitro (–NO2) group to a nitroso (–NO) group, followed by further reduction to a hydroxylamine (B1172632) (–NHOH) intermediate, which finally yields the amine (–NH2). nih.govgoogle.comunimi.it

Common laboratory methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method where the reaction is carried out with hydrogen gas (H2) over a metal catalyst. masterorganicchemistry.comcommonorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective catalyst for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com Raney nickel is another common catalyst. masterorganicchemistry.com

Metal-Acid Systems: The reduction can be achieved using easily oxidized metals in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, or tin(II) chloride (SnCl2). commonorganicchemistry.com These methods are often valued for their chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functional groups. commonorganicchemistry.com

The final product of the reduction of this compound is 3-aminocinnamaldehyde.

Table 2: Common Reagents for Aromatic Nitro Group Reduction
MethodReagentsNotes
Catalytic HydrogenationH₂, Pd/C or Raney NiHighly efficient but may reduce other functional groups.
Metal in AcidFe/AcOH, Zn/AcOH, SnCl₂/HClOffers good chemoselectivity.
Hydride ReductantsLiAlH₄Reduces aliphatic nitro groups; aromatic nitro groups may form azo products.

Reactions of the α,β-Unsaturated System

The conjugated double bond in this compound is a key feature, enabling isomerization, conjugate additions, and cycloaddition reactions.

The thermodynamically more stable (E)-isomer of an alkene can be converted to the less stable (Z)-isomer through photocatalysis. acs.orgacs.org This contra-thermodynamic process is typically achieved through an energy transfer mechanism. acs.orgrsc.org Recent studies on 2-nitrocinnamaldehyde (B74183), a close structural analog, provide a framework for understanding this process. acs.orgacs.org

The mechanism involves the excitation of a photocatalyst by visible light to a triplet excited state (T1). acs.org If the triplet energy of the photocatalyst is greater than that of the (E)-alkene, it can transfer its energy to the alkene, promoting it to its triplet state. acs.org This excited alkene can then undergo bond rotation and relax to a mixture of (E) and (Z) ground states. By selecting a photocatalyst whose triplet energy is high enough to excite the (E)-isomer but not the (Z)-isomer, the (Z)-isomer can be selectively accumulated. acs.org

Commonly used photocatalysts for such isomerizations include ruthenium(II) or iridium(III) polypyridyl complexes, such as [Ru(bpy)3]2+ and fac-Ir(ppy)3. acs.orgresearchgate.net The reaction progress can be monitored using techniques like 1H NMR spectroscopy to determine the E/Z ratio. acs.orgresearchgate.net

The α,β-unsaturated system in this compound makes it an excellent Michael acceptor. organic-chemistry.org In a Michael (or conjugate) addition, a nucleophile attacks the β-carbon of the conjugated system, rather than the carbonyl carbon. This 1,4-addition is a thermodynamically controlled process. organic-chemistry.org

The reaction is initiated by the attack of a soft nucleophile (a Michael donor) on the β-carbon. The resulting intermediate is an enolate, which is then protonated to give the final product. organic-chemistry.org A wide range of nucleophiles can act as Michael donors, including:

Enolates derived from ketones, malonates, and other 1,3-dicarbonyl compounds. organic-chemistry.org

Organocuprates (Gilman reagents).

Amines and thiols.

The reaction can be catalyzed by bases, which generate the nucleophilic enolate, or by Lewis acids, which activate the enone system towards nucleophilic attack. Organocatalysis, using chiral secondary amines like diphenylprolinol silyl (B83357) ether, has emerged as a powerful method for achieving highly enantioselective Michael additions of aldehydes and ketones to nitroalkenes and unsaturated aldehydes. nih.govethz.chencyclopedia.pub

Cycloaddition and Annulation Reactions

The electron-deficient double bond in this compound, activated by both the aldehyde and nitro groups, can participate as a 2π component in cycloaddition reactions. These reactions are valuable for constructing five- and six-membered rings.

A prominent example is the [3+2] cycloaddition, where the nitroalkene moiety reacts with a 1,3-dipole. chim.it These annulation reactions can proceed through two main pathways: a concerted 1,3-dipolar cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC) process. chim.it

1,3-Dipolar Cycloaddition: In this reaction, this compound can react with 1,3-dipoles such as azomethine ylides, nitrones, or diazo compounds. chim.ituchicago.edu For instance, the reaction with an azomethine ylide would lead to the formation of a substituted pyrrolidine (B122466) ring system. These reactions are often stereospecific. chim.it Asymmetric dearomative (3+2) cycloadditions involving nitro-substituted heteroaromatics have been developed using organocatalysis, highlighting the potential for stereocontrolled synthesis. nih.gov

Diels-Alder Reaction ([4+2] Cycloaddition): While less common for simple nitroalkenes acting as dienophiles, the activated double bond of this compound could potentially react with electron-rich dienes in a Diels-Alder reaction to form a six-membered ring. The feasibility of this reaction would depend on the specific diene and reaction conditions.

These cycloaddition pathways provide powerful tools for rapidly building molecular complexity from this compound. chim.it

Transition-Metal-Free Tandem Annulation for Heterocyclic Synthesis

Recent research has demonstrated the utility of this compound derivatives in transition-metal-free tandem annulation reactions for the construction of complex heterocyclic frameworks. A notable example is the synthesis of 3-naphthylindoles and 3-naphthylbenzo[g]indoles through an annulation–oxidative cross-coupling reaction. This process involves the reaction of a 2-nitrocinnamaldehyde derivative with a β-tetralone under base-catalyzed conditions.

The proposed mechanism for this transformation is a domino sequence initiated by a Michael addition of the enolate of the β-tetralone to the electron-deficient double bond of the nitrocinnamaldehyde. This is followed by a series of intramolecular reactions including hemiacetalization, addition of the enolate to the nitro group, decarbonylation, and subsequent oxidative aromatization to yield the final heterocyclic product. This methodology offers an efficient and atom-economical approach to valuable fluorophores without the need for transition metal catalysts.

Synthesis of Substituted Pyridin-2-ones and Pyranoquinolines

While direct experimental evidence for the synthesis of pyridin-2-ones and pyranoquinolines from this compound is not extensively documented, established synthetic routes for these heterocycles using α,β-unsaturated aldehydes and ketones as precursors allow for the postulation of plausible reaction pathways.

Substituted Pyridin-2-ones: The synthesis of substituted pyridin-2-ones can be envisioned through a Michael addition of an active methylene compound, such as a malonate derivative, to this compound. The resulting adduct, upon treatment with a source of ammonia (B1221849), could undergo cyclization and subsequent dehydration/oxidation to afford the corresponding 3-substituted-5-(3-nitrophenyl)pyridin-2-one. The reaction conditions would likely influence the degree of unsaturation in the final product, potentially yielding di-, tetra-, or hexa-hydro derivatives. rsc.org

Pyranoquinolines: The construction of the pyranoquinoline scaffold can be proposed via a one-pot multicomponent reaction. This would involve the reaction of a hydroxyquinoline derivative, such as 4-hydroxyquinolin-2-one, with this compound and a C-H activated acid like malononitrile. The reaction is typically catalyzed by a base and proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the hydroxyquinoline, and subsequent cyclization to form the pyran ring fused to the quinoline (B57606) core.

A plausible reaction scheme for the synthesis of a pyrano[3,2-c]quinoline derivative is outlined below:

Reactant 1Reactant 2Reactant 3CatalystProduct
4-Hydroxyquinolin-2-oneThis compoundMalononitrilePiperidine (B6355638) or Triethylamine2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydro-pyrano[3,2-c]quinoline-3-carbonitrile

Formation of Lactams via Cooperative Catalysis

The synthesis of lactams, particularly chiral γ-lactams, from α,β-unsaturated aldehydes can be achieved through cooperative catalysis, a strategy that employs multiple catalysts to activate different components of a reaction selectively. An enantioselective approach to trans-γ-lactams has been developed using a combination of an N-heterocyclic carbene (NHC) and a Brønsted acid catalyst. nih.govmdpi.com

This methodology involves the reaction of an α,β-unsaturated aldehyde with an imine. The NHC catalyst generates a homoenolate equivalent from the aldehyde, which then undergoes a Michael addition to the Brønsted acid-activated imine. A subsequent intramolecular cyclization of the resulting intermediate affords the γ-lactam. The use of a chiral NHC allows for the asymmetric synthesis of the lactam products with high enantioselectivity.

While this specific reaction has not been reported with this compound, its structure as an α,β-unsaturated aldehyde makes it a suitable candidate for this transformation. The electron-withdrawing nitro group may further enhance the electrophilicity of the double bond, potentially influencing the reaction rate and stereoselectivity.

Proposed Reaction for trans-γ-Lactam Synthesis:

AldehydeImineNHC Pre-catalystCo-catalystProductYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
Cinnamaldehyde (B126680)N-benzylidene-anilineCyclohexyl-substituted triazolium salto-Chlorobenzoic acidtrans-3,4-diphenyl-5-styryl-pyrrolidin-2-oneHigh>20:1High
This compound (proposed) N-benzylidene-aniline Cyclohexyl-substituted triazolium salt o-Chlorobenzoic acid trans-3-phenyl-4-(3-nitrophenyl)-5-(3-nitrostyryl)pyrrolidin-2-one N/A N/A N/A

Schiff Base Formation and Subsequent Reactivity

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. The resulting N-substituted 3-(3-nitrophenyl)propenimines are versatile intermediates in organic synthesis.

The formation of these Schiff bases is typically a straightforward process, often requiring simple mixing of the aldehyde and amine in a suitable solvent, sometimes with mild heating or acid catalysis. The presence of the nitro group and the extended conjugation in this compound contribute to the stability of the resulting Schiff bases.

The subsequent reactivity of these Schiff bases is diverse. They can act as ligands for the formation of metal complexes. For instance, Schiff bases derived from cinnamaldehyde have been shown to form stable complexes with various transition metals, and these complexes can exhibit interesting catalytic activities. The coordination typically occurs through the imine nitrogen and potentially other donor atoms present in the amine precursor. nih.govresearchgate.net

Furthermore, the imine functionality in these Schiff bases can participate in cycloaddition reactions. For example, N-aryl imines derived from cinnamaldehyde can react with various dipolarophiles in [3+2] or [4+2] cycloaddition reactions to generate a range of heterocyclic structures. The electron-withdrawing nitro group in the 3-position of the cinnamaldehyde moiety is expected to influence the electronic properties of the imine and thus its reactivity in such cycloadditions.

Examples of Schiff Bases from this compound and their Potential Reactivity:

AmineSchiff Base ProductPotential Subsequent Reactivity
AnilineN-(3-nitrocinnamylidene)anilineLigand for metal complexation, dienophile in Diels-Alder reactions.
BenzylamineN-benzyl-3-(3-nitrophenyl)propen-1-imineFormation of coordination compounds, precursor for the synthesis of nitrogen-containing heterocycles.
Amino acidsN-(3-nitrocinnamylidene)amino acidsChiral ligands for asymmetric catalysis, biologically active compounds.

Design, Synthesis, and Structure Activity Relationship Studies of 3 Nitrocinnamaldehyde Derivatives

Chalcone (B49325) Derivatives and Analogues

Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds synthesized from cinnamaldehydes. The primary method for synthesizing chalcone derivatives from 3-nitrocinnamaldehyde is the Claisen-Schmidt condensation reaction. taylorandfrancis.comscispace.com This base-catalyzed reaction involves the condensation of this compound with a substituted acetophenone. researchgate.net

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

AldehydeKetoneProductYield (%)Reference
3-Nitrobenzaldehyde (B41214)2'-Hydroxyacetophenone(E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one- mdpi.com
4-Nitrobenzaldehyde (B150856)2-Nitroacetophenone(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one90 mdpi.com
3-Nitrobenzaldehyde2-Nitroacetophenone(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one90 mdpi.com
Cinnamaldehyde (B126680)3-Nitroacetophenone(E)-1-(3'-nitrophenyl)-3-phenylprop-2-en-1-one73.2 mdpi.com
Note: This table provides examples of nitro-substituted chalcones. Yields are reported as found in the literature.

Nitrocinnamaldazines and Related Imine Derivatives

The aldehyde functional group of this compound is a prime site for modification, most commonly through condensation reactions with primary amines to form imines, also known as Schiff bases. uomustansiriyah.edu.iqresearchgate.net These reactions are versatile, allowing for the introduction of a wide array of substituents by varying the amine component. The resulting imine or azomethine group (-C=N-) extends the conjugated system of the molecule, influencing its electronic and photophysical properties.

Aromatic aldehydes with effective conjugation systems, like this compound, typically form stable Schiff bases. uomustansiriyah.edu.iq The synthesis is often a straightforward condensation, and the properties of the resulting derivatives can be fine-tuned. For example, Schiff bases derived from cinnamaldehydes and amino acids have been synthesized to create more hydrophilic compounds with significant antimicrobial activity. nih.gov Studies have shown that halo and nitro derivatives of Schiff bases can possess notable antimicrobial and antitumor activities. uomustansiriyah.edu.iq

When this compound is reacted with hydrazine, the resulting compounds are known as azines. These symmetrical derivatives contain a C=N-N=C linkage and have also been a subject of synthetic exploration.

Table 2: Synthesis of Imine Derivatives from Cinnamaldehydes

AldehydeAmineProduct NameYield (%)Reference
4-Nitrocinnamaldehyde (B167888)4-Methoxyaniline(E)-N-((E)-3-(4-nitrophenyl)allylidene)-4-methoxyaniline- researchgate.net
4-Nitrocinnamaldehyde2-Phenylethanamine(E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine87 researchgate.net
4-Nitrocinnamaldehyde4-Aminoantipyrine4-[3-(4-Nitrophenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one98.2 mdpi.com
Note: This table presents examples of Schiff bases synthesized from nitro-substituted cinnamaldehydes.

Functionalization Strategies for Enhanced Reactivity and Selectivity

Enhancing the reactivity and controlling the selectivity of reactions involving this compound and its derivatives is a key focus of synthetic chemistry. Functionalization strategies often target the molecule's distinct reactive sites: the aldehyde, the α,β-unsaturated system, and the nitro group.

One common strategy involves the selective hydrogenation of the α,β-unsaturated aldehyde. Depending on the catalyst and reaction conditions, hydrogenation can selectively target the C=C double bond or the C=O aldehyde group. dntb.gov.uadntb.gov.ua For example, specific palladium or platinum-based catalysts can be employed to favor the formation of 3-nitrocinnamyl alcohol (from C=O reduction) or 3-(3-nitrophenyl)propanal (B182568) (from C=C reduction).

Another approach is to exploit the electronic nature of the substrate to direct reactions to specific sites. The electron-withdrawing nitro group makes the β-carbon of the enone system susceptible to nucleophilic attack (Michael addition). By choosing appropriate nucleophiles and reaction conditions, chemists can introduce a variety of functional groups at this position. Furthermore, catalyst-based control strategies, where the structure of the catalyst and its ligands are modified, can be used to tune site selectivity in C-H functionalization reactions, offering a powerful tool for derivatizing the aromatic ring. nih.gov This regional functionalization allows for the independent control of molecular parameters by modifying different segments of the molecule. jove.com

Structure-Reactivity Correlations in Synthetic Applications

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the electronic effects exerted by the nitro group. Structure-reactivity correlations help to rationalize and predict the outcomes of chemical transformations. rsc.org

The potent electron-withdrawing nature of the nitro group significantly influences the entire conjugated system. It deactivates the aromatic ring toward electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution under certain conditions. More importantly, it enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it a prime target for Michael acceptors. This predictable reactivity is widely exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds.

In the context of Claisen-Schmidt condensations, the presence of a nitro group on the benzaldehyde (B42025) component can decrease the electron density on the carbonyl carbon, thereby reducing its reactivity towards nucleophilic addition. jocpr.com This understanding allows chemists to select appropriate catalytic systems (e.g., acid vs. base catalysis) to achieve the desired chalcone product. jocpr.com The correlation between the electronic structure of the starting materials and the feasibility and outcome of a reaction is a fundamental principle guiding the synthesis of complex molecules from this compound.

Advanced Spectroscopic and Computational Characterization of 3 Nitrocinnamaldehyde and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For 3-Nitrocinnamaldehyde, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive understanding of its connectivity, functional groups, electronic system, and molecular mass. Furthermore, X-ray crystallography offers definitive proof of its solid-state structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule and for monitoring dynamic processes such as isomerization. This compound, like other cinnamaldehydes, can exist as E (trans) and Z (cis) isomers, referring to the geometry around the alkene double bond. ¹H NMR spectroscopy is particularly effective for distinguishing and quantifying these isomers in solution. researchgate.net

The key to monitoring isomerization lies in the distinct chemical shifts and coupling constants of the vinylic protons (Cα-H and Cβ-H). In the typically more stable trans isomer, the coupling constant (J-value) between these two protons is significantly larger (usually 12-18 Hz) compared to the cis isomer (usually 6-12 Hz). This difference allows for unambiguous assignment.

Upon exposure to stimuli like light or heat, the ratio of isomers can change. By acquiring ¹H NMR spectra over time, the relative integrals of the characteristic signals for the cis and trans isomers can be used to determine their respective concentrations, thereby monitoring the kinetics of the isomerization process.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-3-Nitrocinnamaldehyde The chemical shifts for the aromatic and aldehydic protons are influenced by the electron-withdrawing nature of both the nitro and aldehyde groups. oxinst.comoregonstate.edu

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.7 - 10.1Doublet~7.5
Vinylic (Cβ-H)7.6 - 7.9Doublet~16
Vinylic (Cα-H)6.7 - 6.9Doublet of doublets~16, ~7.5
Aromatic (Ar-H)7.6 - 8.6Multiplets-

Note: Predicted values are based on typical ranges for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. mrclab.com For this compound, the IR spectrum provides clear evidence for its key structural features. pressbooks.pubopenstax.org The conjugation of the aldehyde with the aromatic ring and the double bond lowers the carbonyl stretching frequency compared to a saturated aldehyde. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium
Aldehyde C-HStretch~2820 and ~2720Medium, often distinct
Carbonyl (C=O)Stretch~1705Strong
Alkene (C=C)Stretch~1625Medium
Aromatic (C=C)Stretch~1600, ~1450Medium-Strong
Nitro (NO₂)Asymmetric Stretch~1530Strong
Nitro (NO₂)Symmetric Stretch~1350Strong

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The extended conjugated system of this compound, which includes the benzene (B151609) ring, the alkene double bond, and the carbonyl group, results in strong absorption in the UV region. The nitro group acts as a powerful chromophore and auxochrome, influencing the position and intensity of the absorption bands. The spectrum is expected to show intense absorptions corresponding to π → π* transitions within the conjugated system. researchgate.net The exact wavelength of maximum absorbance (λmax) can be influenced by solvent polarity. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected λmax (nm)
π → π~250 - 300
n → π>300 (weak)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (molecular formula C₉H₇NO₃), the molecular weight is approximately 177.16 g/mol . chemspider.comnist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 177. The fragmentation of this compound is expected to follow characteristic pathways for aromatic aldehydes and nitro compounds. nih.govlibretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zLost FragmentIdentity of Fragment Ion
177-Molecular Ion [M]⁺˙
176[M-H]⁺
148CHO˙[M-CHO]⁺
131NO₂˙[M-NO₂]⁺
103NO₂˙, CO[M-NO₂-CO]⁺
77C₃H₂O, NO₂˙Phenyl Cation [C₆H₅]⁺

Note: The fragmentation of nitroaromatic compounds can be complex, often involving the loss of NO˙ (30 u) and NO₂˙ (46 u) radicals. researchgate.net

Table 5: Illustrative Crystal Data for a Related Compound, (E)-2-Hydroxycinnamaldehyde. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1192 (15)
b (Å)13.7078 (19)
c (Å)10.9891 (15)
β (°)102.537 (3)
Volume (ų)1488.0 (4)
Z8

Quantum Chemical and Theoretical Modeling

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules, complementing experimental data and offering predictive insights.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. scielo.org.mx DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the ground-state geometry, vibrational frequencies, and electronic properties of this compound. jmcs.org.mx

DFT studies on cinnamaldehyde (B126680) show that the s-trans conformer (referring to the orientation of the C=O and C=C bonds) is generally more stable than the s-cis conformer. scielo.org.mx Geometric optimization of this compound would yield precise bond lengths and angles, confirming the planarity of the conjugated system.

Table 6: Representative DFT-Calculated Properties for Cinnamaldehyde (Illustrative)

PropertyCalculated Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.7 D

Note: Values are illustrative based on DFT studies of unsubstituted cinnamaldehyde and will differ for the 3-nitro derivative. jmcs.org.mxresearchgate.net

Computational Studies of Reaction Mechanisms: Isomerization Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms and conformational landscapes of molecules like this compound. Isomerization pathways, particularly conformational changes, are critical to understanding a molecule's reactivity, flexibility, and interactions. For this compound, which features a flexible propenal side chain, the most significant isomerization pathways involve rotations around the single bonds, leading to different conformers.

The transition state (TS) connecting these conformers can be located and characterized computationally to determine the energy barrier for isomerization. The pathway for this isomerization is typically modeled by systematically changing the dihedral angle of the rotating bond and calculating the energy at each step. For related retinal molecules, computational studies have detailed how isomerization around specific sigma (σ) bonds can lead to distinct, stable conformations. nih.gov Such analyses are crucial for understanding how the molecule might change its shape within different environments, such as in solution or within a biological receptor site.

ConformerRelative Energy (kcal/mol)Description
s-trans this compound0.00 (Reference)The most stable conformer, with the carbonyl group oriented away from the vinyl hydrogen.
s-cis this compound~1.5 - 3.0Less stable conformer due to potential steric clash between the carbonyl oxygen and the vinyl hydrogen.
Transition State (TS)~4.0 - 6.0The energy maximum along the isomerization coordinate between s-trans and s-cis forms.

Frontier Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. For this compound, the presence of the electron-withdrawing nitro group (NO₂) and the electron-donating character of the conjugated system significantly influences the HOMO and LUMO energy levels. The nitro group tends to lower the energy of the LUMO, making the molecule a better electron acceptor.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. youtube.comprinceton.edu It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the most significant electronic transition is typically the HOMO → LUMO transition, which corresponds to a π → π* excitation within the conjugated system. This transition is responsible for the molecule's primary absorption band in the UV-visible spectrum. The calculated transition energies and oscillator strengths provide theoretical insight into the molecule's color and photophysical behavior. researchgate.netrsc.org

ParameterCalculated Value (eV)Significance
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.5 to -3.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap)~4.0Indicates chemical reactivity and the energy of the first major electronic transition.
Major Electronic Transition (λmax)~300 - 350 nmPredicted wavelength of maximum absorption, corresponding to the π → π* transition.

Molecular Dynamics Simulations and Monte Carlo Simulations for Chemical Systems

Molecular Dynamics (MD) and Monte Carlo (MC) are two major classes of simulation techniques used to study the behavior of chemical systems at the molecular level.

Molecular Dynamics (MD) Simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve over time. nih.gov In the context of this compound, MD simulations are particularly useful for understanding its conformational dynamics in different environments (e.g., in water or bound to a protein) and for assessing the stability of ligand-receptor complexes. researchgate.netjppres.com Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the system. fortunejournals.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net

Radius of Gyration (Rg): Describes the compactness of a structure.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, which are crucial for molecular recognition. researchgate.net

Monte Carlo (MC) Simulations employ random sampling to study the properties of a system. acs.org Instead of following a deterministic trajectory, MC methods generate a series of molecular configurations based on their statistical probabilities. This approach is highly effective for exploring the conformational space of flexible molecules and for calculating thermodynamic properties. For this compound, MC simulations can be used to identify low-energy conformations and to understand how it might orient itself within a constrained environment, such as the active site of an enzyme.

Molecular Docking for Ligand-Receptor Interactions in a Chemical Context

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition. nih.govijnc.ir

For this compound and its derivatives, molecular docking can be used to predict their binding modes and affinities to various biological targets. researchgate.netnih.gov The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the fitness of different poses. The scoring function estimates the free energy of binding, with lower energy scores indicating more favorable interactions. rsdjournal.org

Studies on cinnamaldehyde derivatives have shown their potential to interact with various enzymes and receptors, often through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.govbham.ac.uk For this compound, the aldehyde group can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions. The nitro group can also participate in polar interactions. Docking studies help identify key amino acid residues in the receptor's active site that are crucial for binding, providing a rationale for the molecule's biological activity and guiding the design of more potent derivatives. nih.gov

ParameterTypical Value/DescriptionSignificance
Binding Energy-5 to -9 kcal/molEstimates the strength of the ligand-receptor interaction; more negative values indicate stronger binding.
Key Interacting ResiduesAsp, Arg, Tyr, PheIdentifies specific amino acids in the receptor active site that form crucial bonds with the ligand.
Types of InteractionsHydrogen Bonds, Hydrophobic, π-π StackingDescribes the nature of the non-covalent forces stabilizing the complex.
Inhibition Constant (Ki)Micromolar (µM) to Nanomolar (nM)A measure of the ligand's potency as an inhibitor, derived from the binding energy.

Nonlinear Optical (NLO) Material Property Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for technologies like optical switching and frequency conversion. Organic molecules with a donor-π-acceptor (D-π-A) structure are promising candidates for NLO materials. This compound fits this motif, with the phenyl ring and conjugated aldehyde system acting as the π-bridge, while the nitro group serves as a strong electron acceptor.

Computational quantum chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new molecules. rasayanjournal.co.in The key parameters that quantify a molecule's NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A large β value is indicative of a strong second-order NLO response. ajol.inforesearchgate.net

For molecules like this compound, the intramolecular charge transfer (ICT) from the π-conjugated system to the nitro group upon excitation is the primary source of the NLO effect. rsc.org Computational models can calculate the components of the hyperpolarizability tensor, from which the magnitude of β is determined. These theoretical predictions are crucial for screening potential NLO candidates before undertaking complex and costly synthesis and experimental characterization. nih.gov Studies on similar nitro-substituted aromatic compounds have demonstrated a strong correlation between their calculated hyperpolarizability and experimentally observed NLO activity.

NLO ParameterPredicted Value (a.u.)Significance
Dipole Moment (μ)~4 - 6 DebyeIndicates the ground-state charge separation, contributing to NLO response.
Linear Polarizability (α)~100 - 150Measures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (βtot)> 1000Quantifies the second-order NLO response. Values are often compared to a standard like urea (B33335).
Second Hyperpolarizability (γ)~104 - 105Quantifies the third-order NLO response, relevant for third-harmonic generation.

Applications of 3 Nitrocinnamaldehyde in Specialized Chemical Fields

Catalysis and Organocatalysis

The reactivity of the aldehyde group, influenced by the conjugated system and the electron-withdrawing nitro group, makes 3-nitrocinnamaldehyde a valuable substrate in modern catalysis, particularly in the field of organocatalysis.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can reverse the normal electrophilic reactivity of an aldehyde's carbonyl carbon, a concept known as "umpolung". When an NHC reacts with an aldehyde like this compound, it forms a key intermediate known as the Breslow intermediate. nih.gov This intermediate is nucleophilic at the original carbonyl carbon, enabling it to participate in reactions that would otherwise be impossible. nih.gov

This catalytic cycle allows α,β-unsaturated aldehydes to engage in a variety of transformations. For instance, in oxidative NHC catalysis, the Breslow intermediate can be oxidized to form an activated acyl azolium intermediate, which can then react with nucleophiles to form esters or amides. nih.gov This methodology provides a mild and efficient alternative to traditional oxidation protocols. nih.gov The reaction between cinnamaldehyde (B126680) and other substrates like chalcone (B49325), catalyzed by an NHC, can lead to the formation of complex cyclic structures such as cyclopentenes through a cascade of conjugate addition and intramolecular aldol (B89426) reactions. brandeis.edu

Table 1: Representative Substrates in NHC-Catalyzed Esterification This table illustrates the scope of NHC-catalyzed oxidation of various aldehydes to their corresponding methyl esters, demonstrating the versatility of this methodology.

Aldehyde SubstrateProduct (Methyl Ester)Yield (%)
CinnamaldehydeMethyl cinnamate99
4-MethoxycinnamaldehydeMethyl 4-methoxycinnamate99
4-ChlorocinnamaldehydeMethyl 4-chlorocinnamate99
2-FuraldehydeMethyl 2-furoate85
3-(2-Thienyl)acrylaldehydeMethyl 3-(2-thienyl)acrylate90
Data derived from studies on NHC-catalyzed oxidation reactions. nih.gov

Brønsted acid catalysis involves the use of a proton donor to activate a substrate. In the case of this compound, a Brønsted acid can protonate the carbonyl oxygen, rendering the aldehyde group more electrophilic and susceptible to nucleophilic attack. This activation is a key principle in many organic reactions. nih.gov

Modern synthetic chemistry often employs cooperative catalysis, where a Brønsted acid works in concert with another catalyst to achieve high efficiency and stereoselectivity. For example, a chiral Brønsted acid can be used alongside a thiourea (B124793) cocatalyst. nih.gov In such systems, the thiourea can act as a hydrogen-bond donor, amplifying the acidity of the primary catalyst and organizing the transition state to control the stereochemical outcome of the reaction. nih.gov This dual-activation approach has been successfully applied to the synthesis of complex molecules like deoxyglycosides. While not directly involving this compound, these studies establish a mechanistic framework where the aldehyde function is activated by a Brønsted acid system to facilitate complex bond formations with high selectivity. nih.gov

Table 2: Effect of Catalyst on a Brønsted Acid-Catalyzed Reaction This table shows the optimization of a propargylation reaction of benzaldehyde (B42025), demonstrating how the choice of a chiral Brønsted acid catalyst and reaction conditions significantly impacts the enantioselectivity (ee) of the product.

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
PA1Toluene259915
PA2Toluene259924
PA3Toluene259978
PA4Toluene259980
PA5Toluene259983
PA5Toluene09990
PA5Toluene-209992
Data adapted from studies on the Brønsted acid-catalyzed propargylation of aldehydes. nih.gov

Materials Science and Polymer Chemistry

The distinct electronic properties and multiple functional groups of this compound make it a target for inclusion in advanced materials, such as conducting polymers, and as a starting point for materials with tailored functionalities.

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility. mdpi.comnih.gov However, pure PPy can suffer from poor processability and solubility. nih.gov A common strategy to overcome these limitations and introduce new functionalities is the copolymerization of pyrrole (B145914) with other monomers. nih.gov

Research has confirmed the synthesis of copolymers incorporating nitrocinnamaldehyde, such as poly(pyrrole-co-2-nitrocinnamaldehyde) (PPNC). researchgate.net Such copolymers can be synthesized through methods like chemical oxidative polymerization or electrochemical polymerization. mdpi.comijert.org In these processes, both pyrrole and the this compound comonomer are polymerized together, creating a polymer chain that incorporates both units. The inclusion of the this compound moiety can significantly alter the final properties of the material. The bulky nitrophenyl group can disrupt chain packing, potentially improving solubility, while the aldehyde and nitro groups offer sites for post-polymerization modification, allowing for the covalent attachment of other molecules or for tuning the polymer's electronic properties.

In materials chemistry, a precursor is a chemical compound that is transformed into a final material through a chemical process. uni-koeln.de The judicious design of molecular precursors is a cornerstone of the "bottom-up" approach to nanomaterials synthesis, as the precursor's structure can influence the properties of the resulting material. uni-koeln.de

This compound is a promising precursor for the development of advanced functional materials due to its structural and electronic features. Its conjugated π-system, which spans the nitro-substituted benzene (B151609) ring and the propenal group, is a chromophore that can be exploited for creating dyes, pigments, or materials with nonlinear optical properties. The aldehyde group provides a reactive handle for anchoring the molecule to surfaces or integrating it into larger supramolecular assemblies. The combination of an electron-withdrawing nitro group and an aldehyde allows for the molecule to be used in the synthesis of push-pull systems, which are critical for applications in electronics and photonics.

Organic Synthesis of Complex Molecules

Multi-step synthesis is the cornerstone of creating complex organic molecules, such as pharmaceuticals and natural products, from simpler, commercially available starting materials. littleflowercollege.edu.in A molecule's value in this context is determined by the versatility of its functional groups. This compound is a valuable building block because its three distinct functional regions—the aldehyde, the alkene, and the nitroaromatic ring—can undergo a wide array of selective chemical transformations. researchgate.net This allows chemists to build molecular complexity in a controlled, stepwise manner. littleflowercollege.edu.in

For example, a synthetic plan could first involve a reaction at the aldehyde, such as a Wittig reaction to extend the carbon chain, followed by the reduction of the nitro group to an amine, which could then be used to form a new heterocyclic ring. This strategic, functional-group-selective approach is fundamental to modern organic synthesis. youtube.comyoutube.com

Table 3: Potential Synthetic Transformations of this compound This table outlines some of the fundamental organic reactions that can be selectively performed on the different functional groups of this compound, illustrating its utility as a versatile synthetic intermediate.

Functional GroupReaction TypeExample ReagentsResulting Functional Group
Aldehyde ReductionSodium borohydride (B1222165) (NaBH₄)Primary Alcohol
OxidationSilver(I) oxide (Ag₂O)Carboxylic Acid
Olefination (Wittig)Phosphonium ylide (Ph₃P=CHR)Alkene
Reductive AminationAmine (R-NH₂), Sodium triacetoxyborohydrideSecondary/Tertiary Amine
Alkene HydrogenationHydrogen gas (H₂), Palladium on carbon (Pd/C)Saturated Alkane
DihydroxylationOsmium tetroxide (OsO₄)Diol
Epoxidationmeta-Chloroperoxybenzoic acid (mCPBA)Epoxide
Nitro Group ReductionIron (Fe), Hydrochloric acid (HCl)Amine (Aniline derivative)

Heterocyclic Compound Synthesis: Quinolines, Carbazoles, Pyridin-2-ones, Pyrimidine-Fused Systems

This compound serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of the nitro group and the aldehyde function on the cinnamaldehyde backbone allows for diverse cyclization strategies.

Quinolines: The synthesis of quinoline (B57606) scaffolds can be achieved through reactions like the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govmdpi.comnih.gov While direct use of this compound in a classical Friedländer synthesis is not typical, derivatives of nitroaldehydes are employed in modified procedures. For instance, the in situ reduction of a nitroaldehyde to the corresponding aminoaldehyde in the presence of a ketone can lead to the formation of quinolines. mpg.de This approach overcomes the limited availability of substituted o-aminobenzaldehydes. nih.gov

Carbazoles: Carbazoles, nitrogen-containing tricyclic aromatic compounds, are present in numerous natural products and pharmacologically active molecules. beilstein-archives.orgrsc.orgnih.gov Synthetic routes to carbazoles can involve precursors derived from nitrocinnamaldehyde. For example, a method for constructing highly functionalized carbazoles involves the condensation of an enolate with a nitro group. researchgate.net This type of reaction highlights the utility of the nitroaromatic moiety in facilitating cyclization and the formation of the carbazole (B46965) core.

Pyridin-2-ones: Pyridin-2-one motifs are found in many biologically active compounds. Their synthesis can be accomplished through various cyclocondensation reactions. nih.govorganic-chemistry.orgnih.gov For instance, an aldol-like cyclocondensation between an aminoaldehyde and an ester enolate can furnish heterocyclic-fused pyridin-2-ones. nih.gov While not a direct application of this compound, its derivatives with an amino group in a suitable position could potentially be used in such synthetic strategies.

Pyrimidine-Fused Systems: Fused pyrimidine (B1678525) systems are core structures in many biologically important molecules, including purines. yu.edu.jo The synthesis of these systems often involves the cyclocondensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-bifunctional three-carbon unit. bu.edu.egnih.govsemanticscholar.orgnih.gov The α,β-unsaturated aldehyde system in this compound can act as a three-carbon component in such reactions, leading to the formation of pyrimidine-fused rings.

Synthetic Applications of Nitrocinnamaldehyde Derivatives in Heterocyclic Synthesis
HeterocycleGeneral Synthetic StrategyRole of Nitrocinnamaldehyde Moiety
QuinolinesModified Friedländer AnnulationPrecursor to in situ generated aminoaldehydes
CarbazolesCondensation of enolates with nitro groupsProvides the nitroaromatic component for cyclization
Pyridin-2-onesAldol-like cyclocondensationPotential precursor to aminoaldehydes for cyclization
Pyrimidine-Fused SystemsCyclocondensation with N-C-N fragmentsActs as a three-carbon building block

Asymmetric Synthesis Methodologies

The α,β-unsaturated aldehyde functionality in this compound makes it a suitable substrate for asymmetric conjugate addition reactions, a powerful tool for constructing chiral molecules. mdpi.com Organocatalysis, in particular, has emerged as a key strategy for achieving high enantioselectivity in these transformations.

N-heterocyclic carbenes (NHCs) have been shown to catalyze the asymmetric reaction between enals and nitroalkenes. nih.gov In these reactions, the enal can react through either an acyl anion or a homoenolate pathway. The development of specific chiral NHC catalysts can favor one pathway over the other, leading to the formation of different stereoisomers. For instance, the reaction of p-nitrocinnamaldehyde with a nitroalkene in the presence of a suitable chiral NHC can yield δ-nitroesters with high stereoselectivity. nih.gov These products are valuable intermediates for the synthesis of other chiral molecules, such as δ-lactams. nih.gov

The electron-withdrawing nature of the nitro group in this compound can influence the reactivity of the conjugated system and the stereochemical outcome of the reaction. Research in this area focuses on designing catalysts that can effectively control the stereochemistry of the addition to such electron-deficient substrates.

Asymmetric Synthesis Involving Nitrocinnamaldehyde Derivatives
Reaction TypeCatalyst TypeProduct ClassKey Feature
Conjugate Addition to NitroalkenesChiral N-Heterocyclic Carbenes (NHCs)δ-NitroestersControl of stereochemistry via homoenolate pathway

Chemical Biology and Agrochemical Research: Chemical Basis of Activity

The chemical properties of this compound and its derivatives have been explored in the context of chemical biology and agrochemical research. The presence of the nitro group and the reactive aldehyde function are key determinants of their biological activity.

Inhibition of Virulence Factors and Biofilm Formation in Pathogens

Cinnamaldehyde and its derivatives have been investigated for their ability to inhibit virulence factors and biofilm formation in various pathogenic bacteria. nih.govnih.govsci-hub.box The nitro-substituted derivatives, in particular, have shown significant activity. For example, 4-nitrocinnamaldehyde (B167888) has demonstrated both antibacterial and antivirulence activities against Vibrio species. nih.govnih.gov This activity is attributed to the ability of the compound to interfere with bacterial adhesion to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated motility. nih.govnih.gov

Furthermore, these compounds can downregulate the expression of genes related to quorum sensing, biofilm formation, and virulence. nih.govnih.govfrontiersin.org In Agrobacterium tumefaciens, 4-nitrocinnamaldehyde has been shown to significantly inhibit biofilm formation and suppress virulence factors in a dose-dependent manner. frontiersin.orgresearchgate.net The chemical basis for this activity likely involves the interaction of the electrophilic aldehyde group and the electron-withdrawing nitro group with key bacterial proteins and signaling pathways.

Inhibition of Bacterial Virulence by Nitrocinnamaldehyde Derivatives
PathogenObserved EffectProposed Chemical Basis of Activity
Vibrio parahaemolyticusInhibition of biofilm formation and virulence factorsInterference with cell adhesion and downregulation of virulence-related genes
Agrobacterium tumefaciensInhibition of biofilm formation and suppression of virulence factorsDose-dependent suppression of virulence and downregulation of essential genes

Larvicidal and Ovicidal Activity Studies in Vector Control: Chemical Determinants

Derivatives of cinnamaldehyde have been evaluated for their potential as larvicidal and ovicidal agents for vector control, particularly against mosquitos like Anopheles gambiae and Aedes aegypti. sapub.orgresearchgate.netderpharmachemica.comnih.govnih.gov Studies have shown that ortho-nitrocinnamaldehyde exhibits significant larvicidal activity, with LC50 values comparable to that of cinnamaldehyde itself. sapub.orgresearchgate.netderpharmachemica.com

The chemical determinants of this activity are related to the structure of the cinnamaldehyde backbone. The presence of the aldehyde group is often important for toxicity. The nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the molecule, potentially increasing its reactivity with biological targets within the larvae and eggs. The position of the nitro group on the aromatic ring also influences the activity.

Larvicidal and Ovicidal Activity of Nitrocinnamaldehyde
VectorActivityCompoundLC50 Value
Anopheles gambiae (larvae)Larvicidalortho-Nitrocinnamaldehyde55 mg/L

Design of Compounds for Specific Molecular Interactions

The principles of rational drug design can be applied to this compound to create derivatives that target specific molecular interactions. nih.govmdpi.com The core structure can be modified to mimic the binding motifs of proteins or other biological macromolecules. For example, the aromatic ring and the side chain can be functionalized to mimic the spatial arrangement of amino acid residues in a protein's binding site.

Future Perspectives and Interdisciplinary Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-nitrocinnamaldehyde often involves nitration of cinnamaldehyde (B126680) using strong acids, a process that presents environmental and safety challenges. evitachem.com Future research is geared towards developing greener, more efficient, and sustainable synthetic pathways.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. chemrxiv.orgmdpi.com A prospective route involves a multi-enzyme cascade, potentially starting from a renewable feedstock like L-phenylalanine. nih.govresearchgate.net This could involve a phenylalanine ammonia (B1221849) lyase (PAL) to form cinnamic acid, followed by enzymatic reduction and nitration steps. The development of robust nitro group-installing enzymes is a key challenge in this area.

Flow Chemistry: Continuous flow chemistry provides enhanced safety, better process control, and scalability for hazardous reactions like nitration. flinders.edu.aueuropa.eu A flow-based synthesis of this compound would involve pumping cinnamaldehyde and a nitrating agent through a heated microreactor. This approach minimizes the volume of hazardous materials at any given time and allows for precise temperature control, reducing the formation of byproducts. europa.eu

Mechanochemistry: Mechanochemical methods, which use mechanical force to induce chemical reactions, offer a solvent-free or solvent-minimized alternative. nih.gov Ball-milling cinnamaldehyde with a solid-state nitrating agent could provide a high-yielding and environmentally friendly route to this compound, significantly reducing solvent waste. nih.gov

Synthetic ApproachPotential AdvantagesKey Challenges
Biocatalysis High selectivity, mild conditions, renewable feedstocks. chemrxiv.orgnih.govDiscovery and engineering of efficient nitrating enzymes.
Flow Chemistry Enhanced safety, scalability, precise process control. flinders.edu.aueuropa.euOptimization of reactor design and reaction conditions.
Mechanochemistry Solvent-free, reduced waste, energy efficiency. nih.govEnsuring complete conversion and product purity.

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The reactivity of this compound is dictated by its three key functional groups: the nitro group, the aldehyde, and the carbon-carbon double bond. While classical reactions are known, future research will focus on uncovering novel reactivity and achieving high levels of selectivity.

Selective Reductions: Developing catalysts for the selective reduction of one functional group in the presence of others is a significant area of interest. wikipedia.org For instance, a chemoselective catalyst could reduce the nitro group to an amine, leaving the aldehyde and alkene untouched, to produce 3-aminocinnamaldehyde, a valuable precursor for pharmaceuticals and polymers. chemrxiv.orgnih.gov Conversely, selective reduction of the aldehyde to an alcohol or the alkene to a saturated bond would open up different synthetic avenues. nih.gov

Asymmetric Catalysis: The development of chiral catalysts for asymmetric transformations of the double bond or the aldehyde group will be crucial for synthesizing enantiomerically pure derivatives. For example, asymmetric Michael additions to the α,β-unsaturated system can lead to the formation of chiral compounds with potential biological activity. nih.govresearchgate.net

Photochemical Reactions: The nitroaromatic core of this compound suggests potential for interesting photochemical reactivity. researchgate.net Irradiation with light could lead to excited states that undergo unique cycloadditions or rearrangements, providing access to novel molecular scaffolds that are not achievable through traditional thermal methods. researchgate.net

TransformationTarget ProductPotential Application
Selective Nitro Reduction 3-AminocinnamaldehydePharmaceutical and polymer synthesis.
Selective Aldehyde Reduction 3-Nitrocinnamyl alcoholFragrance and fine chemical synthesis. nih.gov
Asymmetric Michael Addition Chiral β-substituted aldehydesSynthesis of complex chiral molecules. nih.gov
Photochemical Cycloaddition Novel polycyclic structuresDiscovery of new bioactive compounds.

Advanced Computational Design of Novel Derivatives and Materials

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new molecules with desired properties. nih.govmdpi.comresearchgate.net

In Silico Drug Design: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, new derivatives of this compound can be designed and screened virtually for potential biological activity. researchgate.net By modeling the interaction of these derivatives with specific protein targets, researchers can prioritize the synthesis of compounds with the highest predicted efficacy, for example, as enzyme inhibitors or receptor antagonists.

Materials Property Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic, optical, and mechanical properties of polymers and other materials derived from this compound. researchgate.net This allows for the computational design of materials with tailored properties, such as conductivity, band gap, and thermal stability, before their synthesis in the lab.

Reaction Mechanism Elucidation: Computational studies can provide deep insights into the mechanisms of reactions involving this compound. nih.govmdpi.com By mapping the potential energy surfaces of different reaction pathways, researchers can understand the factors that control selectivity and reactivity, aiding in the design of more efficient catalysts and reaction conditions. nih.gov

Integration with Green Chemistry Principles and Sustainable Methodologies

The future of chemical synthesis and application is intrinsically linked to the principles of green chemistry. yale.edunih.gov For this compound, this means a holistic approach to sustainability, from its synthesis to its final application.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis are promising energy-efficient alternatives to conventional heating. nih.govwisdomlib.orgresearchgate.netnih.gov These techniques can significantly reduce reaction times and energy consumption in the synthesis of this compound and its derivatives. acs.orguobabylon.edu.iq For example, microwave irradiation can accelerate nitration reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a key goal. Research will focus on developing synthetic and transformation protocols for this compound that are effective in these green solvents.

Catalysis over Stoichiometric Reagents: The development of catalytic methods for both the synthesis and transformation of this compound is central to green chemistry. yale.edunih.gov This includes not only the catalytic synthesis routes mentioned earlier but also the use of catalysts for downstream reactions, minimizing the use of stoichiometric reagents that generate significant waste.

Green Chemistry PrincipleApplication to this compoundExpected Outcome
Energy Efficiency Microwave/Ultrasound-assisted synthesis. nih.govReduced reaction times, lower energy consumption.
Safer Solvents Reactions in water or ionic liquids.Minimized environmental impact and health hazards.
Catalysis Use of biocatalysts, flow reactors, and recyclable catalysts. flinders.edu.aursc.orgHigher atom economy, reduced waste generation.
Waste Prevention One-pot and multi-component reactions. nih.govFewer purification steps, less solvent waste.

Synergistic Approaches in Advanced Materials Science and Mechanistic Chemical Biology

The unique combination of functional groups in this compound makes it a versatile building block for creating advanced materials and a valuable tool for probing biological systems.

Advanced Polymers and Materials: The aldehyde and alkene functionalities of this compound and its derivatives can be used in polymerization reactions to create novel polymers. mdpi.comresearchgate.net For example, it can be incorporated into conductive polymers, where the electron-withdrawing nitro group can modulate the electronic properties of the material. It can also be used to create responsive polymers, where the cleavage of a bond or a change in conformation can be triggered by a specific stimulus, leading to applications in drug delivery or sensing. researchgate.net

Chemical Biology Probes: Derivatives of this compound can be designed as probes to study biological processes. For instance, a fluorescent tag could be attached to the molecule, allowing for the visualization of its localization and interactions within cells. The reactive aldehyde group can be used to covalently label specific proteins or other biomolecules, enabling the study of their function and dynamics.

Mechanistic Studies: The reactivity of this compound can be harnessed to investigate the mechanisms of enzymatic or cellular processes. nih.gov By observing how its derivatives interact with and are transformed by biological systems, researchers can gain insights into metabolic pathways and the mechanisms of drug action.

Q & A

Q. What are the key considerations for handling and storing 3-Nitrocinnamaldehyde in synthetic chemistry experiments?

  • Methodological Answer : this compound is air-sensitive and requires storage in sealed containers under inert gas (e.g., nitrogen or argon) in a dark, cool environment to prevent degradation . During handling, use local exhaust ventilation and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid exposure to oxidizers, as incompatibility may lead to hazardous reactions . Pre-experiment checks for glove integrity and proper decontamination protocols are critical to minimize occupational exposure .

Q. How can researchers ensure reproducibility in reactions involving this compound?

  • Methodological Answer : Document the compound’s purity (e.g., via HPLC or NMR), storage conditions (e.g., inert atmosphere, light avoidance), and batch-specific data (e.g., supplier, lot number) . Standardize reaction parameters such as solvent choice (polar vs. non-polar), temperature control, and catalyst loading, as these variables significantly impact outcomes like enantioselectivity in asymmetric syntheses . For example, in one-pot sequential reactions, peptide catalyst concentration and laccase activity must be optimized to replicate high enantiomeric excess (e.g., >90% ee) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR (¹H/¹³C) to confirm structural integrity and detect impurities.
  • HPLC with chiral columns to assess enantiomeric purity in asymmetric synthesis products .
  • FT-IR to monitor functional groups (e.g., aldehyde and nitro groups) during reaction progress.
    Cross-validate results with mass spectrometry (MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound reaction intermediates?

  • Methodological Answer : Contradictions often arise from solvent polarity effects, tautomerization, or degradation products. Perform time-resolved NMR or in-situ IR to capture transient intermediates . For example, if unexpected peaks appear in ¹H NMR, conduct control experiments under varying temperatures or inert atmospheres to isolate degradation pathways. Compare findings with computational models (e.g., DFT calculations) to validate proposed structures .

Q. What strategies optimize enantioselectivity in catalytic asymmetric reactions using this compound?

  • Methodological Answer : Systematic screening of peptide catalysts (e.g., tripeptide vs. tetrapeptide) and reaction media (e.g., aqueous vs. organic solvents) is critical . For instance, in Friedel–Crafts/α-oxyamination cascades, increasing laccase loading improves oxidative stability while maintaining stereocontrol. Use Design of Experiments (DoE) to identify interactions between catalyst stereochemistry, substrate stoichiometry, and reaction time .

Q. How should researchers assess the ecological impact of this compound when toxicity data is unavailable?

  • Methodological Answer : Apply precautionary principles by modeling bioaccumulation potential (logP) and biodegradability (e.g., OECD 301F test). Use in silico tools like EPI Suite to predict persistence (P) and toxicity (T) metrics . For lab-scale disposal, neutralize nitro groups via reduction (e.g., catalytic hydrogenation) before incineration to minimize environmental release .

Q. What experimental designs mitigate oxygen sensitivity in this compound-mediated reactions?

  • Methodological Answer : Conduct reactions in Schlenk lines or gloveboxes with oxygen levels <1 ppm. Use oxygen scavengers (e.g., glucose oxidase) in aqueous systems. Monitor dissolved oxygen via electrochemical sensors and correlate with reaction yields . For example, in aerobic α-oxyamination, balance laccase’s oxygen dependency with substrate stability by optimizing gas flow rates .

Data Analysis and Reporting Guidelines

Q. How to structure a manuscript’s Methods section for studies involving this compound?

  • Methodological Answer : Follow ICMJE standards:
  • Specify compound source, purity, and characterization data (e.g., NMR shifts in supplementary materials).
  • Detail synthetic protocols (e.g., “this compound (1.2 eq) was reacted with indole derivatives under argon using 5 mol% peptide catalyst”).
  • Include ethical and safety approvals (e.g., fume hood specifications, waste disposal SOPs) .

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate impurity profiles (HPLC) with reaction outcomes. Use control charts to monitor critical quality attributes (CQAs) like melting point and UV absorbance across batches . If variability persists, implement Quality-by-Design (QbD) frameworks to identify robust operating ranges for synthesis parameters .

Q. Citations :

  • Handling/storage:
  • Asymmetric catalysis:
  • Toxicity assessment:
  • Analytical methods:
  • Experimental design:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.